molecular formula C18H17ClFNO B1327288 4'-Chloro-3'-fluoro-2-pyrrolidinomethyl benzophenone CAS No. 898774-71-5

4'-Chloro-3'-fluoro-2-pyrrolidinomethyl benzophenone

Cat. No.: B1327288
CAS No.: 898774-71-5
M. Wt: 317.8 g/mol
InChI Key: UQTVSKMPGZXHKZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3’-fluoro-2-pyrrolidinomethyl benzophenone typically involves the reaction of 4-chloro-3-fluorobenzoyl chloride with 2-pyrrolidinomethyl benzene under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using column chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the compound’s high purity .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3’-fluoro-2-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

Mechanism of Action

The mechanism of action of 4’-Chloro-3’-fluoro-2-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit enzymes involved in neurotransmitter synthesis, leading to potential therapeutic effects in neurological disorders .

Biological Activity

4'-Chloro-3'-fluoro-2-pyrrolidinomethyl benzophenone (CAS No. 898774-71-5) is a synthetic compound belonging to the benzophenone class, known for its diverse applications in chemistry, biology, and medicine. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and environmental impact.

Chemical Structure and Properties

The structure of this compound features a benzophenone core with chloro and fluoro substituents, as well as a pyrrolidinomethyl group. These modifications influence its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms enhances its binding affinity, while the pyrrolidinomethyl group may facilitate cellular uptake.

Key Mechanisms:

  • Enzyme Modulation: The compound may inhibit or activate specific enzymes involved in metabolic pathways, impacting cellular processes.
  • Receptor Interaction: It could act on receptors associated with various biological functions, potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties: Preliminary studies suggest that this compound has potential antimicrobial effects against various pathogens.
  • Anticancer Activity: Its ability to modulate enzyme activity may contribute to anticancer properties, making it a candidate for further investigation in oncology.
  • Endocrine Disruption: Similar compounds in the benzophenone class have been associated with endocrine-disrupting effects, necessitating studies on this compound's impact on hormonal pathways.

Case Studies and Research Findings

Recent studies have highlighted the biological implications of benzophenones, including this compound:

  • Study on Antimicrobial Activity: A study evaluating the antimicrobial efficacy of various benzophenones found that compounds with similar structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The specific activity of this compound remains to be fully characterized but shows promise based on structural similarities .
  • Anticancer Research: Research into related benzophenones has demonstrated cytotoxic effects on cancer cell lines. For instance, compounds with similar substituents have shown potential in inhibiting cancer cell proliferation through apoptosis induction .

Environmental Impact

Benzophenones are recognized as emerging environmental contaminants due to their widespread use in cosmetics and pharmaceuticals. Studies indicate that they can accumulate in aquatic environments and disrupt endocrine functions in wildlife.

Environmental Concerns:

  • Endocrine Disruption: Exposure to certain concentrations has been linked to reproductive and developmental toxicity in aquatic organisms like zebrafish .
  • Persistence in Ecosystems: The persistence of these compounds raises concerns about their long-term ecological effects.

Comparative Analysis

Compound NameStructureBiological ActivityNotes
This compoundStructureAntimicrobial, anticancer potentialUnder investigation
Benzophenone-3Similar core structureEndocrine disruptorCommonly used UV filter
Benzophenone-4Similar core structureAllergic reactions reportedEmerging allergen

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO/c19-16-8-7-13(11-17(16)20)18(22)15-6-2-1-5-14(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTVSKMPGZXHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643657
Record name (4-Chloro-3-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-71-5
Record name Methanone, (4-chloro-3-fluorophenyl)[2-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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